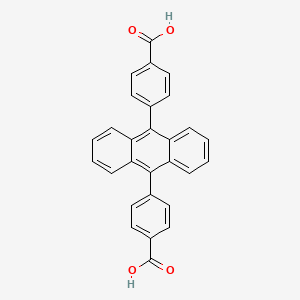![molecular formula C23H22ClN5O3S B2520900 4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941974-30-7](/img/structure/B2520900.png)
4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" is a derivative of the pyrazolo[3,4-b]pyridine class. These compounds are of interest due to their potential pharmacological properties. The pyrazole and pyridine rings in the structure suggest that the compound could exhibit a range of biological activities, which makes it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through various methods. One approach is the one-pot four-component reaction, which involves an amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine in the presence of p-toluenesulfonic acid as a catalyst, as described in the synthesis of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives . This method is advantageous due to its mild reaction conditions and good yields at ambient temperature. Another method involves the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, which yields the corresponding 1H-pyrazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by the presence of a pyrazole ring fused to a pyridine ring. The specific substituents on the rings, such as the chloro, methyl, and sulfamoylphenethyl groups, influence the compound's electronic and steric properties, which can be crucial for its biological activity. The structures of these compounds are typically confirmed spectroscopically .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives can include cyclization, acyl chlorination, amidation, and functionalization reactions . For instance, the synthesis of 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds involves hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps . These reactions are crucial for introducing various functional groups that define the final compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use in pharmaceutical applications. The specific properties of "4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide" would need to be determined experimentally, as they are not detailed in the provided papers .
Scientific Research Applications
Chemical Structure and Properties
The compound is part of a class of chemicals known as pyrazolo[3,4-b]pyridines. These compounds have been studied extensively for their interesting chemical structures and properties. For instance, Quiroga et al. (1999) explored the structural aspects of similar pyrazolo[3,4-b]pyridines, revealing insights into their tautomeric structures and hydrogen bonding patterns (Quiroga et al., 1999).
Synthesis Techniques
Pyrazolo[3,4-b]pyridine derivatives, including compounds similar to the one , have been synthesized through various methods. Shaabani et al. (2009) developed a one-pot four-component reaction for synthesizing fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives (Shaabani et al., 2009). This method highlights the chemical versatility and potential for diverse applications of these compounds.
Potential Anticancer Activity
Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential anticancer properties. A study by Pirol et al. (2014) synthesized novel amide derivatives of a similar pyrazole compound and assessed their antiproliferative activities against human cancer cell lines (Pirol et al., 2014). This research indicates the potential of pyrazolo[3,4-b]pyridine derivatives in cancer treatment.
properties
IUPAC Name |
4-chloro-3-methyl-1-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O3S/c1-14-3-7-17(8-4-14)29-22-20(15(2)28-29)21(24)19(13-27-22)23(30)26-12-11-16-5-9-18(10-6-16)33(25,31)32/h3-10,13H,11-12H2,1-2H3,(H,26,30)(H2,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYRRUQIEHUINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)
![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)
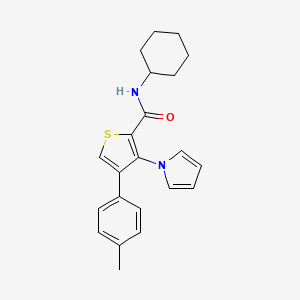
![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)
![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2520829.png)
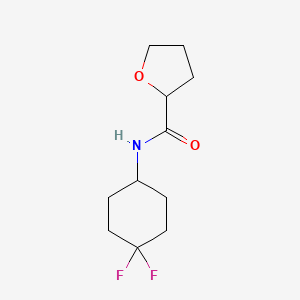
![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)
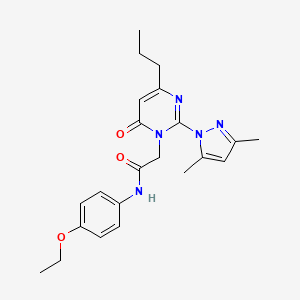

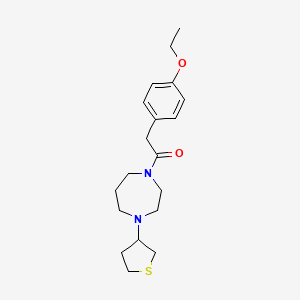
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)
